molecular formula C12H19N3O2 B14791928 N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide

N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide

Cat. No.: B14791928
M. Wt: 237.30 g/mol
InChI Key: OTPOREGQEFACHD-UHFFFAOYSA-N
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Description

N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C11H17N3O2 It is a benzamide derivative that features both hydrazinyl and methoxyethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-hydrazinylbenzoic acid with N-ethyl-N-(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones or amines.

Scientific Research Applications

N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methoxybenzamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    4-hydrazinylbenzoic acid: Contains the hydrazinyl group but lacks the N-ethyl and methoxyethyl functionalities.

    N-(2-methoxyethyl)benzamide: Similar structure but without the hydrazinyl group.

Uniqueness

N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide is unique due to the presence of both hydrazinyl and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-ethyl-4-hydrazinyl-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C12H19N3O2/c1-3-15(8-9-17-2)12(16)10-4-6-11(14-13)7-5-10/h4-7,14H,3,8-9,13H2,1-2H3

InChI Key

OTPOREGQEFACHD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)C(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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